N-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenoxy group, and a methoxyphenyl group. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves the following steps:
Formation of the Aldehyde Intermediate: The starting material, 4-chlorophenol, undergoes a reaction with formaldehyde to form 4-chlorobenzyl alcohol. This intermediate is then oxidized to form 4-chlorobenzaldehyde.
Condensation Reaction: The 4-chlorobenzaldehyde is reacted with 3-(4-methoxyphenyl)propanal in the presence of a base to form the corresponding chalcone.
Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form the triazole ring, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-((E)-1-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE
- N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE
Uniqueness
The uniqueness of N-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs. The presence of the chlorophenoxy group, in particular, may enhance its reactivity and binding affinity towards certain targets.
Properties
IUPAC Name |
(E)-1-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-23-17-7-2-13(9-21-22-11-19-20-12-22)8-14(17)10-24-16-5-3-15(18)4-6-16/h2-9,11-12H,10H2,1H3/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMWTEDMRMQHAR-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NN=C2)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.